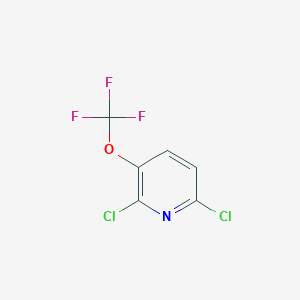
2,6-Dichloro-3-(trifluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(trifluoromethoxy)pyridine is a chemical compound characterized by the presence of chlorine and trifluoromethoxy groups attached to a pyridine ring.
作用机制
Target of Action
It’s known that this compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
2,6-Dichloro-3-(trifluoromethoxy)pyridine is often used in Suzuki–Miyaura (SM) coupling reactions . In these reactions, it participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the suzuki–miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Result of Action
It’s known that the compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting it plays a significant role in the efficacy of these products.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloropyridine with trifluoromethoxy-containing reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of 2,6-Dichloro-3-(trifluoromethoxy)pyridine .
化学反应分析
Types of Reactions: 2,6-Dichloro-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .
科学研究应用
2,6-Dichloro-3-(trifluoromethoxy)pyridine has several applications in scientific research:
相似化合物的比较
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another compound with similar structural features but different substitution patterns.
2,6-Dichloro-3-methylpyridine: Lacks the trifluoromethoxy group, leading to different chemical properties and applications.
Uniqueness: 2,6-Dichloro-3-(trifluoromethoxy)pyridine is unique due to the presence of both chlorine and trifluoromethoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
属性
IUPAC Name |
2,6-dichloro-3-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKQXQAUXQPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
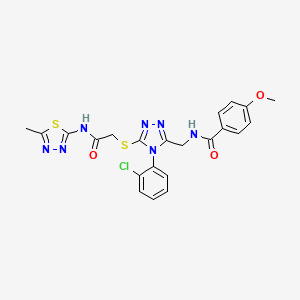
![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)
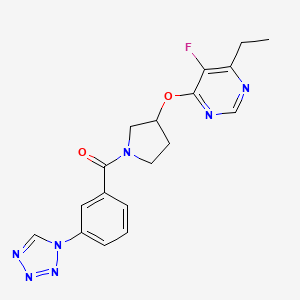
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2902976.png)
![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)
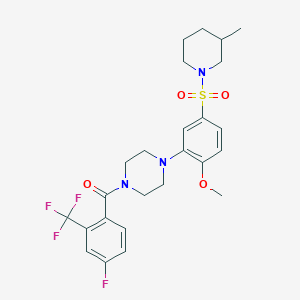
![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)
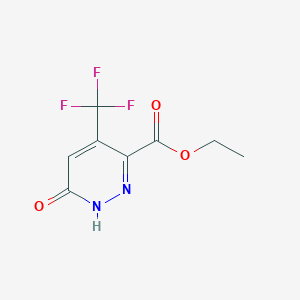
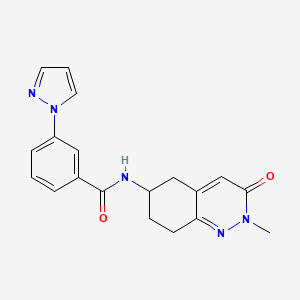
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2902985.png)
![N-[(4-methylphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902987.png)
